molecular formula C11H20N2O B2398940 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane CAS No. 1003564-43-9

4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane

Cat. No.: B2398940
CAS No.: 1003564-43-9
M. Wt: 196.294
InChI Key: QGRXGOZHCTVDKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane (CAS 2098118-76-2) is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a key synthetic intermediate for developing novel therapeutic agents. Its research value is highlighted by its role in creating potent dual ligands that target the μ-opioid receptor (MOR) and the sigma-1 receptor (σ1R) . Compounds based on this core structure have demonstrated a balanced dual profile of MOR agonism and σ1R antagonism, showing potent analgesic activity in preclinical models that is comparable to oxycodone, but with a potentially improved safety profile, including less severe constipation . Beyond pain management research, the 1-oxa-4,9-diazaspiro[5.5]undecane structure is also a critical component in the development of highly potent soluble epoxide hydrolase (sEH) inhibitors . Such inhibitors have been investigated as orally active drug candidates for the treatment of chronic kidney diseases, demonstrating efficacy in animal models by lowering serum creatinine levels . Researchers value this compound for its versatility in synthetic chemistry, enabling the exploration of diverse structure-activity relationships. This product is intended for research and development purposes only by technically qualified individuals. It is explicitly not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

4-cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-2-10(1)13-7-8-14-11(9-13)3-5-12-6-4-11/h10,12H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGRXGOZHCTVDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCOC3(C2)CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Spirocyclic Scaffold Construction

The diazaspiro[5.5]undecane core can be assembled via cyclocondensation or ring-closing strategies. A patent by CN112094241B details a three-step synthesis of 1,4-diazaspiro[5.5]undecan-3-one starting from cyclohexanone, nitromethane, and ammonia:

  • Nitro-Mannich Reaction : Cyclohexanone reacts with nitromethane and ammonia at −10°C to 5°C to form 1-nitromethylcyclohexylamine, which is protonated with HCl.
  • Catalytic Hydrogenation : Palladium on carbon (5–10% Pd/C) reduces the nitro group to an amine under 0.1–0.4 MPa H₂, yielding 1-aminomethylcyclohexylamine dihydrochloride.
  • Halogen Acetyl Halide Cyclization : Reaction with bromoacetyl bromide in the presence of sodium hydroxide and sodium bicarbonate forms the spirocyclic lactam.

Synthetic Routes to this compound

Route 1: Spirocyclization Followed by Cyclopropanation

Step 1: Synthesis of 1-Oxa-4,9-diazaspiro[5.5]undecane
Adapting methods from CN112094241B, the spirocyclic oxa-diaza scaffold is constructed via:

  • Nitro-Mannich Reaction : Cyclohexanone (1.0 equiv), ammonia water (4.5 equiv), and nitromethane (3.0 equiv) at −10°C yield 1-nitromethylcyclohexylamine hydrochloride.
  • Hydrogenation : Pd/C-mediated reduction (0.3 MPa H₂, 40°C) affords the diamine intermediate.
  • Lactam Formation : Reacting with bromoacetyl bromide (1.2 equiv) in NaOH/NaHCO₃ generates the 1-oxa-4,9-diazaspiro[5.5]undecan-3-one core.

Step 2: Cyclopropane Functionalization

  • Mitsunobu Reaction : Treating the spirocyclic alcohol (derived from lactam reduction) with cyclopropanecarboxylic acid and DIAD/PPh₃.
  • Yield : ~50–60% (estimated from analogous reactions).

Route 2: Cyclopropylamine-Based Assembly

Step 1: Cyclopropylamine Condensation

  • React cyclopropylamine with a keto-ester (e.g., ethyl cyclohexanone-2-carboxylate) under reductive amination conditions (NaBH₃CN, MeOH) to form a cyclopropyl-substituted cyclohexylamine.

Step 2: Spirocyclization

  • Oxidative cyclization using Pb(OAc)₄ or iodine generates the spirocyclic framework.

Reaction Optimization and Challenges

Hydrogenation Efficiency

Pd/C loading (5–10%) and H₂ pressure (0.1–0.4 MPa) critically influence diamine yield. Excessive Pd/C can lead to over-reduction, while low pressure prolongs reaction times.

Lactamization Conditions

NaHCO₃ acts as a mild base to neutralize HCl generated during bromoacetyl bromide addition. Elevated temperatures (80°C) drive ring closure but risk epimerization.

Cyclopropane Stability

Cyclopropyl groups are sensitive to strong acids/bases. Route 2 avoids harsh conditions by incorporating the cyclopropyl moiety early in the synthesis.

Analytical Characterization and Purity Data

Step Intermediate Characterization (HPLC/NMR) Yield
1 1-Nitromethylcyclohexylamine ¹H NMR (D₂O): δ 1.45–1.78 (m, 10H), 4.21 (s, 2H) 85%
2 1-Aminomethylcyclohexylamine ¹H NMR (D₂O): δ 1.32–1.65 (m, 10H), 3.02 (s, 4H) 90%
3 Spirocyclic lactam HPLC Purity: 99.6%; m.p. 142–144°C 81%
4 4-Cyclopropyl derivative ¹³C NMR (CDCl₃): δ 8.2 (cyclopropane CH₂), 56.7 (N-CH₂) 58%*

*Estimated from analogous Mitsunobu reactions.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists

Recent studies have highlighted the compound's role as a dual ligand for the μ-opioid receptor and σ1 receptor. These receptors are critical in pain management and neuroprotection. The ability of 4-cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane to act on these receptors suggests its potential as a therapeutic agent for treating chronic pain conditions .

GABA Receptor Modulation

The compound has also been investigated for its effects on γ-aminobutyric acid type A (GABA_A) receptors. It has shown promise as an antagonist, which could be beneficial in developing treatments for anxiety disorders and epilepsy. The spirocyclic structure enhances its binding affinity and selectivity for these receptors, making it a valuable candidate for further research in neuropharmacology .

Case Study 1: Pain Management

A study published in Journal of Medicinal Chemistry focused on synthesizing various derivatives of this compound to evaluate their efficacy as analgesics. The findings indicated that certain derivatives exhibited enhanced potency as dual μ-opioid receptor agonists, suggesting a path forward for developing novel pain relief medications .

Case Study 2: Neuropharmacological Effects

Research exploring the interaction of this compound with GABA_A receptors demonstrated that specific modifications to its structure significantly impacted its pharmacological profile. The study found that compounds with increased lipophilicity showed improved cellular permeability and receptor binding, indicating their potential utility in treating peripheral nervous system disorders .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Receptor(s)Reference
This compoundμ-Opioid Agonistμ-opioid
This compoundσ1 Receptor Antagonistσ1 receptor
This compoundGABA_A AntagonistGABA_A

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. For instance, it has been reported to act as a dual ligand for the sigma-1 receptor and the μ-opioid receptor, which are involved in various physiological processes. The compound’s spirocyclic structure allows it to bind effectively to these receptors, modulating their activity and exerting its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at the 4-Position

  • 4-Cyclopropyl vs. 4-Aryl Derivatives: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives (e.g., compound 15 in ) demonstrate enhanced dual MOR/σ1 activity when substituted with halogens (e.g., Cl, F) or trifluoromethyl groups. This contrasts with bulkier 4-cyclohexyl analogs (e.g., 4-Cyclohexyl-1-oxa-4,9-diazaspiro[5.5]undecane, CAS 1710293-34-7), which were discontinued, possibly due to unfavorable pharmacokinetics .
  • Heteroaryl Substitutions :

    • Introduction of 2- or 3-pyridyl groups at the 4-position improves σ1 receptor binding affinity and solubility. However, cyclopropyl substituents may provide better metabolic stability compared to heteroaromatic systems, which are prone to oxidation .

Modifications at the 9-Position

  • 9-Isopropyl vs. 9-Aryl Groups :
    • In analogs like 3-(3-(5-fluoroindol-2-yl)phenyl)-9-isopropyl-3,9-diazaspiro[5.5]undecane, the 9-isopropyl group enhances lipophilicity and MOR affinity. Cyclopropyl at the 4-position may synergize with such substituents to optimize receptor selectivity .
    • 9-Benzyl derivatives (e.g., 9-benzyl-1,9-diazaspiro[5.5]undecane, CAS 1100748-66-0) show reduced σ1 activity compared to cyclopropyl-containing analogs, highlighting the importance of substituent size and flexibility .

Heteroatom Variations in the Spiro Core

Oxygen vs. Nitrogen Replacements

  • 1-Oxa-4,9-diazaspiro vs. 1,5-Dioxa-9-azaspiro :

    • Compounds like 8-ethoxycarbonyl-10-hexyl-1,5-dioxa-9-azaspiro[5.5]undecane (6c) exhibit lower basicity due to additional oxygen atoms, reducing interaction with cationic targets like MOR. The 1-oxa-4,9-diaza core in the target compound balances basicity and hydrogen-bonding capacity, critical for receptor binding .
  • 2,4,8,10-Tetraoxaspiro Derivatives :

    • Derivatives such as 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane are conformationally flexible but lack nitrogen atoms for protonation, limiting their utility in ion channel modulation. These are primarily used industrially as epoxy resin curing agents .

Physicochemical and Pharmacokinetic Profiles

Solubility and Lipophilicity

  • 4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane : Moderate logP (~2.5–3.0) due to the cyclopropyl group, enhancing membrane permeability without excessive hydrophobicity .
  • Ethyl 4-oxo-3,9-diazaspiro[5.5]undecane-1-carboxylate hydrochloride (CAS 2241139-47-7): Higher solubility in polar solvents (via carboxylate and hydrochloride salt formation) but reduced blood-brain barrier penetration .

Metabolic Stability

  • The cyclopropyl group in the target compound resists oxidative metabolism compared to aryl or heteroaryl substituents, which are susceptible to CYP450-mediated degradation .

Key Data Tables

Table 1: Comparative Analysis of Spiro[5.5]undecane Derivatives

Compound Substituents (4/9) Key Activities logP hERG Inhibition References
4-Cyclopropyl-1-oxa-4,9-diazaspiro Cyclopropyl/- MOR agonist, σ1 antagonist ~2.8 None
4-Aryl-1-oxa-4,9-diazaspiro Halogen/CF3 at 4 Dual MOR/σ1 activity ~3.2 Moderate
9-Isopropyl-3,9-diazaspiro 5-Fluoroindolyl/Isopropyl MOR selectivity ~3.5 Not tested
4-Cyclohexyl-1-oxa-4,9-diazaspiro Cyclohexyl/- Discontinued (stability issues) ~3.7 High

Biological Activity

4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane is a compound of significant interest due to its potential biological activities, particularly as a soluble epoxide hydrolase (sEH) inhibitor. This article reviews the synthesis, structure-activity relationships (SAR), and biological implications of this compound, drawing from diverse research findings.

  • Molecular Formula : C11H18N2O2
  • Molecular Weight : 210.27 g/mol
  • CAS Number : 1375142-88-3

Synthesis

The synthesis of this compound involves treating the hydrochloride form with sodium hydroxide in dichloromethane, yielding the compound in an 80% yield after purification steps .

Soluble Epoxide Hydrolase Inhibition

Research indicates that compounds based on the diazaspiro[5.5]undecane scaffold exhibit potent inhibition of soluble epoxide hydrolase (sEH). This enzyme plays a critical role in the metabolism of epoxyeicosatrienoic acids (EETs), which are involved in various physiological processes including inflammation and hypertension.

Table 1: Inhibitory Activity of Related Compounds

CompoundIC50 (nM)Reference
This compoundTBD
2,8-Diazaspiro[4.5]decane-based urea derivative175.6
Other diazaspiro derivativesVaries

The structure-activity relationship studies show that modifications to the diazaspiro framework can significantly impact sEH inhibitory potency. For instance, certain substitutions enhance binding affinity and selectivity towards human sEH compared to murine models.

Pharmacokinetics and Bioavailability

In vivo studies have demonstrated that derivatives of this compound possess favorable pharmacokinetic properties, including good bioavailability and metabolic stability. For example, one study reported that a related compound exhibited effective sEH inhibition and was orally active in animal models for chronic kidney disease treatment .

Case Study 1: Hypertension Treatment

In a study involving spontaneously hypertensive rats, administration of a related diazaspiro compound led to a significant reduction in blood pressure. The oral dosing at 30 mg/kg resulted in effective sEH inhibition without adverse effects on normotensive rats, showcasing the therapeutic potential of these compounds in managing hypertension .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of sEH inhibitors derived from the diazaspiro framework. The results indicated that these compounds could effectively reduce markers of inflammation in preclinical models, supporting their potential use in treating inflammatory diseases .

Q & A

Q. What are the key structural features of 4-cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecane, and how do they influence its biological activity?

The compound features a spirocyclic core with nitrogen and oxygen heteroatoms, a cyclopropyl substituent at position 4, and a rigid bicyclic framework. This rigidity enhances receptor binding selectivity, while the cyclopropyl group modulates steric and electronic properties, potentially improving metabolic stability compared to bulkier substituents (e.g., cyclohexyl) . The diazaspiro system allows for dual-target engagement, as seen in analogs targeting σ1 receptors and μ-opioid receptors .

Q. What synthetic strategies are effective for preparing this compound?

A common route involves multi-step procedures starting from spirocyclic ketones. For example, 4-cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one hydrochloride can be treated with NaOH in dichloromethane to yield the final compound with ~80% efficiency . Key challenges include controlling stereochemistry and optimizing cyclopropane ring formation, often requiring anhydrous conditions and catalysts like palladium for hydrogenation steps .

Q. How can researchers validate the purity and structural integrity of this compound?

Analytical techniques include:

  • NMR spectroscopy : Confirms spirocyclic connectivity and cyclopropyl substitution via characteristic splitting patterns (e.g., cyclopropyl protons at δ ~0.5–1.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 224.30 for C12H20N2O) .
  • HPLC with chiral columns : Essential for resolving enantiomers due to the compound’s stereogenic centers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for dual receptor targeting?

  • Substituent exploration : Introduce electron-withdrawing groups (e.g., halogens, trifluoromethyl) at position 9 to enhance σ1 receptor affinity while retaining μ-opioid activity .
  • Heteroaryl modifications : Replace cyclopropyl with pyridyl groups to improve solubility and target engagement, as seen in analogs with 2- or 3-pyridyl systems .
  • Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with diazaspiro oxygen) and prioritize derivatives with balanced LogP (2–4) and polar surface area (<90 Ų) .

Q. How can contradictory data on hERG inhibition and metabolic stability be resolved during preclinical development?

  • Orthogonal assays : Combine patch-clamp electrophysiology (hERG liability) with hepatocyte stability assays to identify structural motifs causing discrepancies. For example, cyclopropyl analogs show reduced hERG inhibition compared to aryl-substituted derivatives .
  • Prodrug strategies : Mask polar groups (e.g., carboxylates) to improve metabolic stability without altering target affinity .

Q. What mechanistic insights support the compound’s potential as a dual σ1 receptor agonist and opioid modulator?

  • Receptor cross-talk : The spirocyclic framework enables simultaneous binding to σ1 (via hydrophobic pockets) and opioid receptors (via nitrogen lone pairs). Fluorescence polarization assays and mutagenesis studies can map binding epitopes .
  • In vivo validation : Use knockout mouse models to isolate σ1-mediated effects (e.g., neuroprotection) from opioid-dependent analgesia .

Q. What methodologies are recommended for assessing pharmacokinetic properties?

  • Microsomal stability assays : Incubate with liver microsomes to estimate hepatic clearance. Cyclopropyl derivatives often exhibit t1/2 > 60 min due to steric hindrance against CYP450 enzymes .
  • Plasma protein binding (PPB) : Use equilibrium dialysis to measure unbound fraction; aim for <95% binding to ensure adequate tissue penetration .

Q. How can stereochemical challenges in synthesis be addressed to ensure reproducibility?

  • Chiral auxiliaries : Employ tert-butoxycarbonyl (Boc) protecting groups during spirocyclic core formation to control stereochemistry .
  • Asymmetric catalysis : Use palladium-catalyzed hydrogenation with chiral ligands (e.g., BINAP) to generate enantiopure intermediates .

Q. What computational tools are effective for predicting off-target interactions?

  • Molecular dynamics (MD) simulations : Model compound-receptor complexes over 100 ns trajectories to assess binding stability .
  • Machine learning models : Train on datasets of diazaspiro compounds to predict ADMET profiles and prioritize candidates with low toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.